

Physical and chemical properties of 5'-O-DMT-2'-TBDMS-Uridine

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Compound of Interest

Compound Name: 5'-O-DMT-2'-TBDMS-Uridine

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An In-depth Technical Guide to 5'-O-DMT-2'-TBDMS-Uridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 5'-O-(4,4'-Dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)uridine (**5'-O-DMT-2'-TBDMS-Uridine**), a key building block in the chemical synthesis of RNA oligonucleotides. This document details its structural characteristics, physicochemical properties, and provides relevant experimental protocols for its use.

Core Properties and Specifications

5'-O-DMT-2'-TBDMS-Uridine is a modified ribonucleoside derivative where the 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, and the 2'-hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group.[1] These protecting groups are crucial for directing the regioselective formation of phosphodiester bonds during solid-phase oligonucleotide synthesis. [1][2] The DMT group allows for the monitoring of coupling efficiency and facilitates purification, while the TBDMS group prevents unwanted side reactions at the 2'-position.[1][2]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of **5'-O-DMT-2'-TBDMS-Uridine**.



Property	Value	Reference(s)
Molecular Formula	C36H44N2O8Si	[3][4][5][6]
Molecular Weight	660.83 g/mol	[3][4][5][6]
CAS Number	81246-80-2	[3][4][5]
Appearance	White to off-white solid	[7]
Melting Point	Not available	[1]
Boiling Point	Not available	[1]
Solubility	Soluble in DMSO (≥100 mg/mL), and a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (≥2.5 mg/mL). Also soluble in a mixture of 10% DMSO and 90% Corn Oil (≥2.5 mg/mL).	[3][4][6]
Storage Conditions	Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. Protect from light and moisture.	[3][4][7]

Role in Oligonucleotide Synthesis

5'-O-DMT-2'-TBDMS-Uridine is a fundamental reagent in the phosphoramidite method of RNA synthesis. Its structure is designed for sequential addition to a growing oligonucleotide chain on a solid support.

The general workflow for incorporating a **5'-O-DMT-2'-TBDMS-Uridine** monomer into an RNA sequence is depicted below. This cycle is repeated for each nucleotide addition.





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Workflow for the incorporation of a protected uridine monomer in solid-phase RNA synthesis.

Experimental Protocols Synthesis of 5'-O-DMT-2'-TBDMS-Uridine

A highly effective method for the selective synthesis of 5'-O-DMT-2'-O-TBDMS-ribonucleosides utilizes an organic catalyst to avoid complex protection/deprotection strategies.[2]

Materials:

- 5'-O-DMTr-Uridine
- Organic catalyst (as described in the reference)[2]
- N,N-diisopropylethylamine (DIPEA)
- tert-butyldimethylsilyl chloride (TBDMS-Cl)
- Anhydrous Tetrahydrofuran (THF)
- Methanol
- Silica gel

Procedure:

Foundational & Exploratory

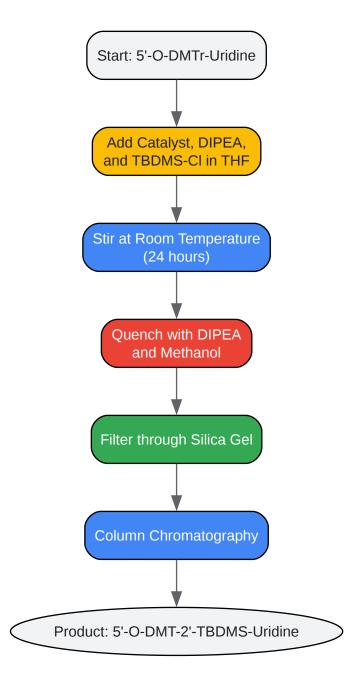




- In a glove box, combine 5'-O-DMTr-Uridine (1.0 eq), the organic catalyst (0.1 eq), and N,N-diisopropylethylamine hydrochloride (0.01 eq) in an oven-dried round-bottom flask.[2]
- Add anhydrous THF via syringe and seal the flask.[2]
- Remove the flask from the glove box and add DIPEA (1.5 eq) and a solution of TBDMS-CI (2.0 eq) in anhydrous THF.[2]
- Stir the reaction at room temperature for 24 hours.[2]
- Quench the reaction by adding DIPEA (1.0 eq) and methanol (2.0 eq) and stir for 1 minute.
 [2]
- Filter the mixture through a pad of silica gel using ethyl acetate to remove salts.[2]
- Purify the crude product by silica gel column chromatography to yield 5'-O-DMT-2'-O-TBDMS-Uridine.[2]

The logical flow for the selective silylation is outlined in the diagram below.





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Protocol for the organocatalyst-mediated synthesis of 5'-O-DMT-2'-TBDMS-Uridine.

Deprotection of TBDMS and DMT Groups in Oligonucleotide Synthesis

Following the completion of RNA synthesis, the protecting groups must be removed to yield the final, functional RNA molecule.



3.2.1. Base and Phosphate Protecting Group Removal

• The solid support is typically treated with a mixture of aqueous ammonium hydroxide and methylamine (AMA) for 10 minutes at 65°C or with ethanolic ammonium hydroxide for 4-17 hours at room temperature to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.[8]

3.2.2. 2'-O-TBDMS Group Removal

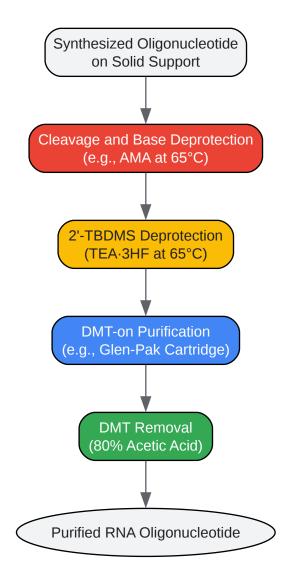
- After cleavage and base deprotection, the dried oligonucleotide is resuspended in anhydrous DMSO.
- Triethylamine trihydrofluoride (TEA·3HF) is added, and the mixture is heated at 65°C for 2.5 hours to remove the 2'-TBDMS groups.[8]
- For DMT-on purification, triethylamine (TEA) is added to the reaction mixture to prevent the removal of the 5'-DMT group.

3.2.3. 5'-O-DMT Group Removal (for DMT-off oligonucleotides)

• If the DMT group was retained for purification, it is removed after purification by treating the oligonucleotide with 80% acetic acid for 20 minutes.

The deprotection and purification workflow is illustrated below.





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General workflow for the deprotection and purification of a synthetic RNA oligonucleotide.

Conclusion

5'-O-DMT-2'-TBDMS-Uridine is an indispensable component in the chemical synthesis of RNA. Its carefully designed protecting groups enable the precise and efficient construction of RNA oligonucleotides for a wide range of research, diagnostic, and therapeutic applications. Understanding its properties and the protocols for its use is fundamental for any scientist working in the field of nucleic acid chemistry and drug development.



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